molecular formula C9H17NO2 B6600962 Rac-(3r,6r)-6-(propan-2-yl)piperidine-3-carboxylic acid CAS No. 1807941-44-1

Rac-(3r,6r)-6-(propan-2-yl)piperidine-3-carboxylic acid

Cat. No.: B6600962
CAS No.: 1807941-44-1
M. Wt: 171.24 g/mol
InChI Key: HUIAXIUDHOOQSZ-YUMQZZPRSA-N
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Description

Rac-(3r,6r)-6-(propan-2-yl)piperidine-3-carboxylic acid is a chiral compound that belongs to the class of piperidine carboxylic acids. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(3r,6r)-6-(propan-2-yl)piperidine-3-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Propan-2-yl Group: This step may involve alkylation reactions using reagents such as isopropyl bromide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the propan-2-yl group.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The compound can undergo substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Rac-(3r,6r)-6-(propan-2-yl)piperidine-3-carboxylic acid would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-3-carboxylic acid: Lacks the propan-2-yl group.

    6-(Propan-2-yl)piperidine: Lacks the carboxylic acid group.

    Rac-(3r,6r)-6-(methyl)piperidine-3-carboxylic acid: Has a methyl group instead of a propan-2-yl group.

Uniqueness

Rac-(3r,6r)-6-(propan-2-yl)piperidine-3-carboxylic acid is unique due to the presence of both the propan-2-yl group and the carboxylic acid group on the piperidine ring. This combination of functional groups may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

(3S,6S)-6-propan-2-ylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-6(2)8-4-3-7(5-10-8)9(11)12/h6-8,10H,3-5H2,1-2H3,(H,11,12)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIAXIUDHOOQSZ-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@@H](CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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